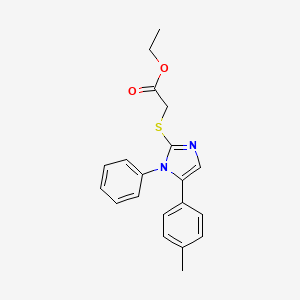

ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

Description

Ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a sulfur-containing imidazole derivative characterized by a thioether linkage (-S-) connecting an imidazole core to an ethyl acetate group. The imidazole ring is substituted with phenyl and p-tolyl (4-methylphenyl) groups at the 1- and 5-positions, respectively. This structural motif is associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name |

ethyl 2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-13-18(16-11-9-15(2)10-12-16)22(20)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTRPQMIQFCWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves the reaction of ethyl 2-chloroacetate with 1-phenyl-5-(p-tolyl)-1H-imidazole-2-thiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to reflux.

Reduction: Lithium aluminum hydride; reaction conditionsanhydrous conditions, typically in ether solvents.

Substitution: Hydrochloric acid or sodium hydroxide; reaction conditionsaqueous medium, elevated temperatures.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Carboxylic acid derivative.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate exhibits significant antimicrobial properties. Research has shown that imidazole derivatives often possess activity against various bacterial strains and fungi, suggesting that this compound may also be effective in treating infections caused by resistant pathogens .

Anticancer Potential

The compound has garnered attention for its potential anticancer activities. Studies have demonstrated that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound has been evaluated against several cancer cell lines, showing promising cytotoxic effects comparable to established chemotherapeutic agents .

Case Study 1: Anticancer Activity Evaluation

In a study assessing the cytotoxic effects of various imidazole derivatives, this compound was tested against human cancer cell lines including HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer). The results indicated that the compound exhibited IC50 values in the micromolar range, demonstrating significant potency against these cell lines .

Case Study 2: Mechanism of Action

Further investigation into the mechanism of action revealed that this compound may act by inhibiting key enzymes involved in cancer cell metabolism and proliferation. The compound's structural features allow it to interact with target proteins effectively, leading to disruption of cellular functions critical for tumor growth .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is primarily related to its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting their integrity and function. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of sulfur-linked heterocycles. Key structural analogs and their substituent-driven differences are outlined below:

Table 1: Structural and Physicochemical Comparison

Substituent Analysis :

- Thioether Linkage : The -S- group in the target compound and 2f () contributes to metabolic stability compared to oxygen analogs but may reduce solubility .

- Electron-Donating/Withdrawing Groups : The p-tolyl group (electron-donating) in the target compound contrasts with the nitro group in 2f (electron-withdrawing), influencing electronic distribution and reactivity .

Biological Activity

Ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a synthetic organic compound that belongs to the imidazole derivative class, characterized by its unique structure which includes an imidazole ring, phenyl and p-tolyl substituents, and an ethyl thioacetate moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : CHNOS

- Molecular Weight : 352.5 g/mol

- CAS Number : 1206985-96-7

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 2-chloroacetate with 5-phenyl-1-(p-tolyl)-1H-imidazole-2-thiol in the presence of a base like triethylamine. This reaction is performed in an organic solvent, such as ethanol, under reflux conditions. The product can be purified using recrystallization or column chromatography.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown its effectiveness against various pathogens, with potential applications in treating infections caused by bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest that this compound may be effective at low concentrations, indicating strong antimicrobial potential .

Anticancer Properties

Research into the anticancer properties of this compound has shown promising results. The compound's cytotoxic effects on cancer cell lines have been documented, suggesting it may inhibit cell proliferation and induce apoptosis in certain types of cancer cells. Further investigations are required to elucidate the specific mechanisms through which this compound exerts its anticancer effects .

The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways. Studies have suggested that it may inhibit key enzymes involved in cell growth and division, similar to other imidazole derivatives known for their pharmacological activities .

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, it can be compared with other related imidazole derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Phenyl-2-(p-tolyl)-1H-imidazole | Lacks thioacetate group | Different biological activity profile |

| Ethyl 2-((1-phenyI -1H-imidazol -2 -yl)thio)acetate | Lacks p-tolyl group | May affect binding affinity |

| 2-Mercapto-1-phenyI -5-(p-tolyl)-1H-imidazole | Contains free thiol group | Different reactivity due to thiol presence |

| Ethyl 2-((1-methyl -5-(p-tolyl)-1H-imidazol -2 -yl)thio)acetate | Methyl substitution on imidazole | Variations in biological activity due to methyl group presence |

The structural characteristics of ethyl 2-((1-phenyI -5-(p-tolyl)-1H-imidazol -2 -yl)thio)acetate contribute to its distinct chemical and biological profiles, setting it apart from other similar compounds .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of imidazole derivatives similar to ethyl 2-((1-phenyI -5-(p-tolyl)-1H-imidazol -2 -yl)thio)acetate:

- Antimicrobial Evaluation : A study highlighted that certain imidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating superior efficacy compared to standard antibiotics like Ciprofloxacin .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of these compounds on various cancer cell lines, revealing IC values indicating substantial anticancer potential .

- Mechanistic Studies : Research into the mechanisms revealed that these compounds could act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), further supporting their therapeutic relevance in treating infections and cancer .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate, and how can reaction yields be improved?

The compound is synthesized via nucleophilic substitution between ethyl 2-chloroacetate and 5-(p-tolyl)-1-phenyl-1H-imidazole-2-thiol, catalyzed by triethylamine in ethanol under reflux . Key factors for yield optimization include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Temperature control : Reflux at 80–90°C ensures complete reaction while minimizing side products.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity, while recrystallization from ethanol improves crystalline quality .

Q. How can the structure of this compound be validated post-synthesis?

- Spectroscopic methods :

- 1H/13C NMR : Confirm the presence of imidazole protons (δ 7.2–8.1 ppm) and thioester carbonyl (δ 170–175 ppm) .

- Mass spectrometry (HRMS) : Molecular ion peak at m/z 314.4 (M+H)+ confirms the molecular formula C17H18N2O2S .

- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, validated using SHELX or WinGX/ORTEP software .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s cytotoxic activity against cancer cell lines?

Preliminary studies on analogous imidazole-thioacetates suggest:

-

Targeted pathways : Inhibition of topoisomerase II or tubulin polymerization, critical for cancer cell proliferation .

-

Structure-activity relationships (SAR) :

Substituent Activity Trend Reference p-Tolyl Enhances lipophilicity, improving membrane penetration Thioester Electrophilic sulfur may react with cysteine residues in enzymes Imidazole ring Facilitates π-π stacking with DNA/base pairs Experimental validation via molecular docking (e.g., AutoDock Vina) and kinase inhibition assays is recommended .

Q. How do structural variations (e.g., o-tolyl vs. p-tolyl) affect biological activity?

Comparative studies on isomers reveal:

- p-Tolyl substitution : Higher anticancer activity (IC50 = 12.5 μM against MCF-7) due to improved steric alignment with hydrophobic enzyme pockets .

- o-Tolyl derivatives : Reduced activity (IC50 = 28.7 μM) attributed to steric hindrance disrupting target binding .

- Methodological approach : Synthesize analogs via Suzuki coupling (Pd-catalyzed) and screen using standardized MTT assays .

Q. How can contradictions in reported antimicrobial data be resolved?

Discrepancies in MIC values (e.g., 8–64 μg/mL against S. aureus) may arise from:

- Assay variability : Broth microdilution vs. disk diffusion methods. Standardize using CLSI guidelines.

- Compound stability : Degradation in aqueous media (e.g., hydrolysis of thioester) affects potency. Use stability-indicating HPLC to monitor integrity .

- Resistance mechanisms : Screen bacterial strains for efflux pump expression (e.g., qRT-PCR for mexB in Gram-negative bacteria) .

Methodological Challenges

Q. What strategies mitigate poor solubility in pharmacological assays?

- Formulation : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain solubility without cytotoxicity .

- Prodrug design : Replace ethyl ester with morpholine amide to enhance aqueous solubility .

Q. How can in vitro-to-in vivo efficacy gaps be addressed?

- Pharmacokinetic profiling :

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Plasma protein binding : Use equilibrium dialysis to measure free fraction .

- In vivo models : Prioritize xenograft studies in immunodeficient mice, dosing at 25–50 mg/kg (i.p. or oral) .

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.